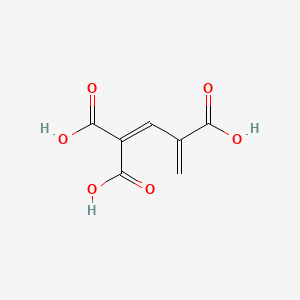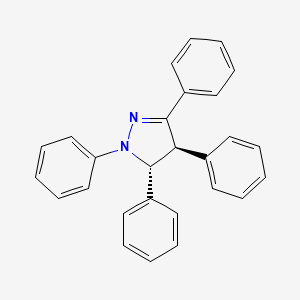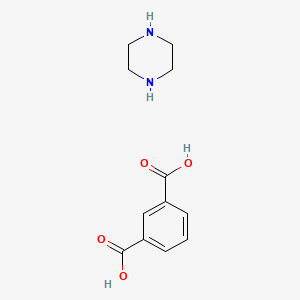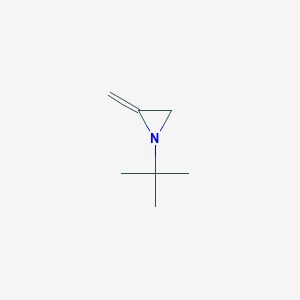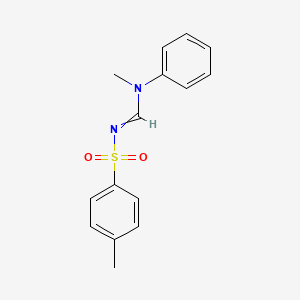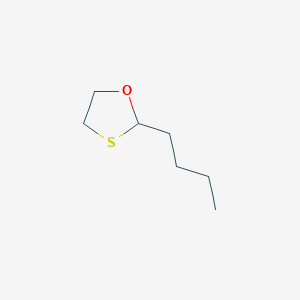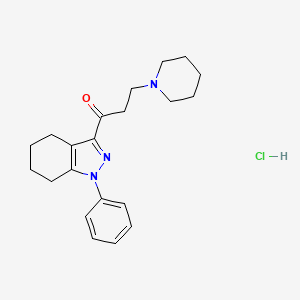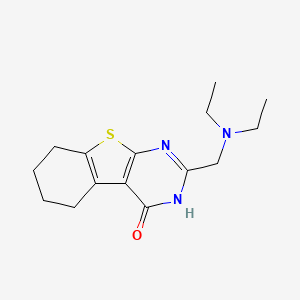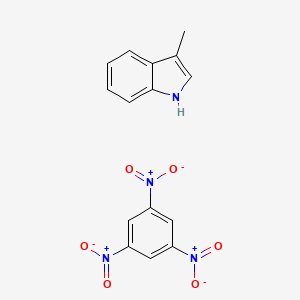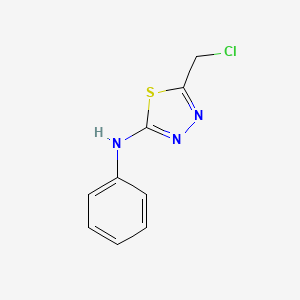![molecular formula C8H4O6 B14714196 4,9-Dioxatricyclo[4.4.0.0~2,7~]decane-3,5,8,10-tetrone CAS No. 15377-91-0](/img/structure/B14714196.png)
4,9-Dioxatricyclo[4.4.0.0~2,7~]decane-3,5,8,10-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,9-Dioxatricyclo[4400~2,7~]decane-3,5,8,10-tetrone is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Dioxatricyclo[4.4.0.0~2,7~]decane-3,5,8,10-tetrone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4,9-Dioxatricyclo[4.4.0.0~2,7~]decane-3,5,8,10-tetrone undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4,9-Dioxatricyclo[4.4.0.0~2,7~]decane-3,5,8,10-tetrone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,9-Dioxatricyclo[4.4.0.0~2,7~]decane-3,5,8,10-tetrone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2,7-Dioxatricyclo[4.4.0.0~3,8~]decane: This compound shares a similar tricyclic structure but differs in the position of the oxygen atoms.
Tricyclo[4.4.0.0~2,7~]decane: Another related compound with a similar core structure but different functional groups.
Uniqueness
4,9-Dioxatricyclo[4.4.0.0~2,7~]decane-3,5,8,10-tetrone is unique due to its specific arrangement of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
15377-91-0 |
|---|---|
Molecular Formula |
C8H4O6 |
Molecular Weight |
196.11 g/mol |
IUPAC Name |
4,9-dioxatricyclo[4.4.0.02,7]decane-3,5,8,10-tetrone |
InChI |
InChI=1S/C8H4O6/c9-5-1-2-4(8(12)13-5)3(1)7(11)14-6(2)10/h1-4H |
InChI Key |
GYRSDLPQIHOPLY-UHFFFAOYSA-N |
Canonical SMILES |
C12C3C(C1C(=O)OC3=O)C(=O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


